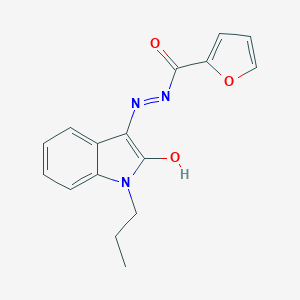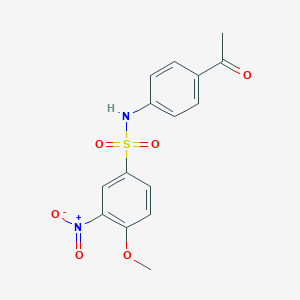
N'-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2-furohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2-furohydrazide is a compound that belongs to the class of heterocyclic organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2-furohydrazide typically involves the condensation of 2-oxo-1-propylindole with furan-2-carboxamide under specific reaction conditions. The reaction is often carried out in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield . This method involves the use of microwave radiation to accelerate the reaction, reducing the overall reaction time and improving the yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
N'-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2-furohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and furan moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydro derivatives. Substitution reactions can introduce various functional groups into the indole or furan rings, leading to a wide range of derivatives .
Scientific Research Applications
N'-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2-furohydrazide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for its antimicrobial, anticancer, and anti-inflammatory properties
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s properties can be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of N'-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2-furohydrazide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, leading to inhibition or activation of specific biological processes. The furan ring can also participate in these interactions, enhancing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Furan Carboxamides: Compounds like fenfuram, furcarbanil, and methfuroxam share structural similarities with N'-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2-furohydrazide.
Indole Derivatives: Various indole derivatives with carboxamide groups at different positions also exhibit similar properties
Uniqueness
This compound stands out due to its unique combination of indole and furan moieties, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in medicinal chemistry, organic synthesis, and material science .
Properties
Molecular Formula |
C16H15N3O3 |
|---|---|
Molecular Weight |
297.31g/mol |
IUPAC Name |
N-(2-hydroxy-1-propylindol-3-yl)iminofuran-2-carboxamide |
InChI |
InChI=1S/C16H15N3O3/c1-2-9-19-12-7-4-3-6-11(12)14(16(19)21)17-18-15(20)13-8-5-10-22-13/h3-8,10,21H,2,9H2,1H3 |
InChI Key |
QSEXLYLHIJPKMW-UHFFFAOYSA-N |
SMILES |
CCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CO3 |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate](/img/structure/B382725.png)
![Ethyl 3-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)benzoate](/img/structure/B382726.png)
![3-methyl-1-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]-1H-pyrazol-5-amine](/img/structure/B382728.png)
![2-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-3,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B382729.png)
![1-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B382730.png)
![4-(5,6-Dimethylbenzimidazol-1-yl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B382731.png)
![4-methyl-7-[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]-2H-chromen-2-one](/img/structure/B382732.png)
![4-(4-Tert-butylphenoxy)-2-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B382733.png)

![5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl 2-oxo-2-piperidin-1-ylethyl sulfide](/img/structure/B382737.png)

![4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B382739.png)
![5-(1-naphthyl)-2-phenyl-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B382740.png)
![5-(4-chlorophenyl)-2-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B382741.png)
